molecular formula C13H18O B8288455 (1R,2S)-2-benzylcyclohexan-1-ol

(1R,2S)-2-benzylcyclohexan-1-ol

Cat. No.: B8288455
M. Wt: 190.28 g/mol
InChI Key: OXELMKYUIJQOJR-QWHCGFSZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,2S)-2-benzylcyclohexan-1-ol is a chiral organic compound with significant importance in various fields of chemistry and industry. It is characterized by its unique stereochemistry, which contributes to its distinct physical and chemical properties. This compound is often used as an intermediate in the synthesis of more complex molecules and has applications in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,2S)-2-benzylcyclohexan-1-ol typically involves the reduction of (1R,2S)-2-Benzylcyclohexanone. One common method is the catalytic hydrogenation of the ketone using a chiral catalyst to ensure the desired stereochemistry. Another approach involves the use of sodium borohydride or lithium aluminum hydride as reducing agents under controlled conditions to achieve the selective reduction of the ketone to the alcohol.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: (1R,2S)-2-benzylcyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form (1R,2S)-2-Benzylcyclohexanone using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.

    Reduction: Further reduction of the alcohol can lead to the formation of (1R,2S)-2-Benzylcyclohexane.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in tetrahydrofuran.

Major Products:

    Oxidation: (1R,2S)-2-Benzylcyclohexanone.

    Reduction: (1R,2S)-2-Benzylcyclohexane.

    Substitution: Various substituted cyclohexanol derivatives.

Scientific Research Applications

(1R,2S)-2-benzylcyclohexan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent or as an intermediate in the synthesis of active pharmaceutical ingredients.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of (1R,2S)-2-benzylcyclohexan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into active sites of enzymes or receptors in a stereospecific manner, influencing biochemical pathways and physiological responses. Detailed studies on its binding affinity and interaction kinetics are essential to understand its full mechanism of action.

Comparison with Similar Compounds

  • (1R,2S)-2-Phenylcyclohexanol
  • (1R,2S)-2-Benzylcyclopentanol
  • (1R,2S)-2-Benzylcycloheptanol

Comparison: (1R,2S)-2-benzylcyclohexan-1-ol is unique due to its specific ring size and benzyl substitution, which influence its chemical reactivity and biological activity. Compared to (1R,2S)-2-Phenylcyclohexanol, the benzyl group provides different steric and electronic effects, leading to variations in reaction outcomes and applications. The cyclohexane ring in this compound offers a balance between rigidity and flexibility, making it a versatile intermediate in synthetic chemistry.

Properties

Molecular Formula

C13H18O

Molecular Weight

190.28 g/mol

IUPAC Name

(1R,2S)-2-benzylcyclohexan-1-ol

InChI

InChI=1S/C13H18O/c14-13-9-5-4-8-12(13)10-11-6-2-1-3-7-11/h1-3,6-7,12-14H,4-5,8-10H2/t12-,13+/m0/s1

InChI Key

OXELMKYUIJQOJR-QWHCGFSZSA-N

Isomeric SMILES

C1CC[C@H]([C@@H](C1)CC2=CC=CC=C2)O

Canonical SMILES

C1CCC(C(C1)CC2=CC=CC=C2)O

Origin of Product

United States

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